molecular formula C7H16N2O3 B1284154 Tert-butyl 2-(aminooxy)ethylcarbamate CAS No. 75051-55-7

Tert-butyl 2-(aminooxy)ethylcarbamate

Cat. No. B1284154
Key on ui cas rn: 75051-55-7
M. Wt: 176.21 g/mol
InChI Key: JRLJOAREDJOYLW-UHFFFAOYSA-N
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Patent
US08071766B2

Procedure details

2E was deprotected as previously described in 2A, Step 2 to give tert-butyl 2-(aminooxy)ethylcarbamate (2F, 1.26 g, 58% yield). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 1.45 (s, 9H) 3.37 (q, J=5.31 Hz, 2H) 3.62-3.85 (m, 2H) 4.90 (br. s., 1H) 5.47 (br. s., 2H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=C1C2C(=CC=CC=2)C(=O)[N:3]1[O:12][CH2:13][CH2:14][NH:15][C:16](=[O:22])[O:17][C:18]([CH3:21])([CH3:20])[CH3:19].COCCON1C(=O)C2C(=CC=CC=2)C1=O>>[NH2:3][O:12][CH2:13][CH2:14][NH:15][C:16](=[O:22])[O:17][C:18]([CH3:20])([CH3:19])[CH3:21]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1N(C(C2=CC=CC=C12)=O)OCCNC(OC(C)(C)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCON1C(C2=CC=CC=C2C1=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NOCCNC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.26 g
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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